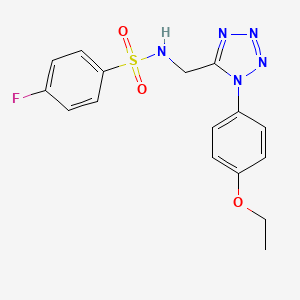

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a 1H-tetrazole core substituted with a 4-ethoxyphenyl group at the 1-position and a methylene-linked 4-fluorobenzenesulfonamide moiety at the 5-position. Such structural features are common in pharmaceuticals, particularly angiotensin II receptor antagonists (e.g., losartan, valsartan) .

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFZZTYXRYHBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole moiety have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

It’s worth noting that benzimidazole opioids, which share structural similarities with this compound, are known to interact with opioid receptors in the nervous system, leading to their analgesic effects .

Biochemical Pathways

Benzimidazole opioids are known to affect the opioid signaling pathway, which plays a crucial role in pain perception .

Pharmacokinetics

Similar compounds such as etazene, a benzimidazole opioid, have been identified in seized material, suggesting that they can be absorbed and distributed in the body .

Result of Action

Benzimidazole opioids, which share structural similarities with this compound, are known to produce analgesic effects by interacting with opioid receptors in the nervous system .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylate groups, enhancing its interaction with various biological targets. The presence of the fluorobenzene and ethoxyphenyl groups contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H16F2N4O2S |

| Molecular Weight | 358.37 g/mol |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole moiety allows it to bind effectively to enzyme active sites, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity. A study focusing on similar tetrazole derivatives demonstrated their effectiveness against various bacterial strains through mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Influenza Virus Inhibition

The compound has been explored for its potential to inhibit influenza A virus by targeting the M2 proton channel, a critical component in viral replication. Similar compounds have shown promise in disrupting viral entry into host cells, thereby reducing infection rates .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including those structurally similar to our compound. Results indicated that these derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Research : In a series of experiments involving cancer cell lines, it was found that compounds with a similar structure significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

- Influenza Research : A study highlighted the effectiveness of tetrazole-based compounds in inhibiting influenza virus replication by blocking the M2 channel. This finding suggests a pathway for developing new antiviral agents targeting resistant strains of influenza .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing tetrazole rings exhibit anticancer properties. N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:

A study published in Cancer Research evaluated the efficacy of similar tetrazole derivatives against breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Properties

The sulfonamide group in the compound is associated with anti-inflammatory effects. Research indicates that sulfonamides can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases.

Case Study:

In an experiment involving animal models of arthritis, a related sulfonamide derivative showed significant reduction in inflammatory markers and joint swelling, indicating potential use in inflammatory conditions .

Antimicrobial Activity

The structural components of this compound suggest possible antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains.

Case Study:

A comparative study on several sulfonamide derivatives revealed that certain modifications enhanced their efficacy against resistant bacterial strains, highlighting the importance of structural variations in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide with structurally related compounds, focusing on molecular features, synthesis, and spectral properties:

Key Observations:

Structural Variations :

- The target compound’s tetrazole-sulfonamide scaffold distinguishes it from triazole-based analogs (e.g., ), which may exhibit different hydrogen-bonding patterns and metabolic stability.

- Substituent Effects : The 4-ethoxyphenyl group in the target compound contrasts with chlorotrityl (in ) or allyl groups (in ), influencing steric bulk and solubility.

Synthesis :

- Compounds with tetrazole cores (e.g., ) are often synthesized via cycloaddition (e.g., azide-nitrile reactions) or alkylation (e.g., α-halogenated ketones in ). The target compound likely follows similar routes, though yields are unspecified.

Spectral Data :

- IR : Sulfonamide analogs (e.g., ) show ν(SO₂) bands at 1350–1150 cm⁻¹, consistent with the target compound. Absence of ν(C=O) in triazoles () contrasts with ester-containing tetrazoles ().

- NMR : Methylenic protons (CH₂) in tetrazole-linked compounds (e.g., 5.38 ppm in ) align with inferred signals for the target compound.

Triazole-thione derivatives () exhibit tautomerism, which may influence binding affinity compared to rigid tetrazoles.

Q & A

Basic: What are the recommended synthesis routes and purification strategies for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the tetrazole ring, often using sodium azide and nitrile precursors under controlled pH (4–6) and temperature (60–80°C) .

- Sulfonamide coupling , where 4-fluorobenzenesulfonyl chloride reacts with the tetrazole-methyl intermediate in dry pyridine or DMF, followed by acidification (HCl) to precipitate the product .

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key challenges include avoiding side reactions (e.g., over-alkylation) and ensuring anhydrous conditions.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms regioselectivity of the tetrazole ring and substitution patterns (e.g., ethoxyphenyl and fluorobenzenesulfonamide groups). For example, the methylene bridge (CH₂) between tetrazole and sulfonamide appears as a triplet at ~δ 4.2–4.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₄FN₅O₃S: 364.0821) .

- X-ray Crystallography: Resolves stereochemical ambiguities; tetrazole-sulfonamide dihedral angles typically range 75–85° .

- HPLC-PDA: Assesses purity (>98% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions may arise from:

- Variability in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using guidelines like OECD 129 (solubility testing) or CLSI M07 for antimicrobial assays .

- Structural analogs : Compare with compounds like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, which shares the tetrazole core but differs in substituent effects .

- Statistical meta-analysis : Apply ANOVA or Bayesian models to pooled data, accounting for variables like solvent (DMSO vs. saline) or adjuvant use .

Advanced: What computational methods optimize reaction conditions and predict bioactivity?

Answer:

- Reaction Path Search (RPS): Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states and activation energies, reducing trial-and-error experimentation. For example, simulating nucleophilic attack in tetrazole formation .

- Molecular Dynamics (MD): Predicts solubility by calculating LogP (estimated ~2.8 for this compound) and solvation free energy in water/ethanol mixtures .

- Docking Studies : Target enzymes like carbonic anhydrase IX; the sulfonamide group interacts with Zn²⁺ in the active site, while the ethoxyphenyl moiety occupies hydrophobic pockets .

Advanced: How to address poor aqueous solubility during formulation for in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility (>5 mg/mL) .

- Nanoformulation : Prepare liposomes (e.g., DPPC/cholesterol) or PLGA nanoparticles (150–200 nm size) for sustained release .

- Prodrug design : Introduce phosphate esters at the tetrazole N1-position, which hydrolyze in vivo to the active form .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Substituent analysis :

- In silico QSAR models : Train models using descriptors like polar surface area (PSA) and molar refractivity to predict absorption .

Advanced: How to design experiments for assessing metabolic stability in hepatic microsomes?

Answer:

- Incubation conditions : Use human liver microsomes (0.5 mg/mL), NADPH (1 mM), and compound (10 μM) in phosphate buffer (pH 7.4) at 37°C .

- LC-MS/MS analysis : Monitor parent compound depletion over 60 minutes; calculate t₁/₂ using non-compartmental analysis .

- Metabolite identification : Perform MS² fragmentation to detect hydroxylation (m/z +16) or O-deethylation (loss of 46 Da from ethoxyphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.